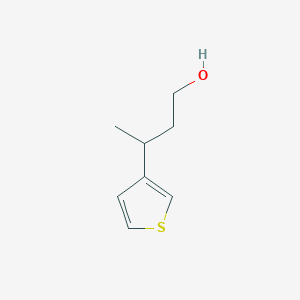

3-(Thiophen-3-yl)butan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

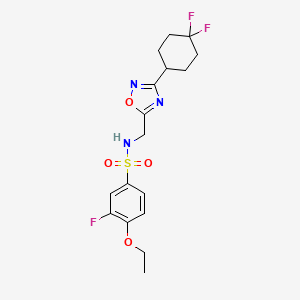

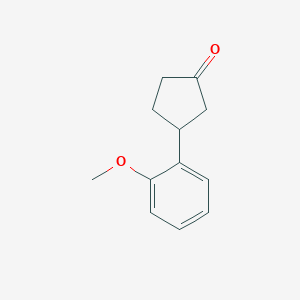

3-(Thiophen-3-yl)butan-1-ol is a chemical compound with the CAS Number: 65121-30-4 . It has a molecular weight of 156.25 and is a liquid at room temperature . The IUPAC name for this compound is 3-(thiophen-3-yl)butan-1-ol .

Synthesis Analysis

The synthesis of thiophene derivatives, including 3-(Thiophen-3-yl)butan-1-ol, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 3-(Thiophen-3-yl)butan-1-ol can be represented by the InChI code: 1S/C8H12OS/c1-7(2-4-9)8-3-5-10-6-8/h3,5-7,9H,2,4H2,1H3 . This indicates that the compound contains a thiophene ring attached to a butanol group .Physical And Chemical Properties Analysis

3-(Thiophen-3-yl)butan-1-ol is a liquid at room temperature . It has a molecular weight of 156.25 .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

Thiophene derivatives have been explored for their roles in catalytic processes and chemical synthesis. For instance, studies have investigated the vapor-phase catalytic dehydration of butanediols over lanthanide oxides and ZrO2, producing compounds like 3-buten-1-ol and tetrahydrofuran under specific conditions (Igarashi et al., 2007); (Yamamoto et al., 2005). These reactions showcase the utility of thiophene derivatives in facilitating or undergoing chemical transformations, potentially relevant to the applications of 3-(Thiophen-3-yl)butan-1-ol.

Organic Electronics and Materials Science

Research on thiophene-based materials highlights their significance in the development of organic electronics and conductive polymers. For example, the electrochemical polymerization of thiophene derivatives has been demonstrated to enhance the capacitance properties of polymers, suggesting their use in supercapacitor applications (Mo et al., 2015). This area of study indicates the potential of 3-(Thiophen-3-yl)butan-1-ol and related compounds in materials science, particularly for energy storage and conversion technologies.

Medicinal Chemistry and Biological Applications

Thiophene derivatives have also found applications in medicinal chemistry and as biologically active molecules. For instance, the synthesis and antimicrobial activity of chitosan Schiff bases based on heterocyclic moieties, including thiophene, have been explored, showing potential for antimicrobial applications (Hamed et al., 2020). Such studies underscore the relevance of thiophene derivatives, including 3-(Thiophen-3-yl)butan-1-ol, in developing new therapeutic agents and materials with biological activity.

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Zukünftige Richtungen

Thiophene derivatives, including 3-(Thiophen-3-yl)butan-1-ol, continue to attract interest due to their wide range of potential applications in medicinal chemistry and material science . Future research may focus on developing novel synthesis methods, exploring new biological activities, and improving the pharmacological properties of these compounds .

Wirkmechanismus

Target of Action

3-(Thiophen-3-yl)butan-1-ol is a synthetic thiophene derivative . Thiophene derivatives are known to exhibit a wide range of therapeutic properties and have diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their therapeutic effects . For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their wide range of therapeutic properties . For example, some thiophene derivatives can inhibit kinases, which are key enzymes in signal transduction pathways

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Thiophene derivatives are known to exert a variety of effects at the molecular and cellular level due to their wide range of therapeutic properties . For instance, some thiophene derivatives have anti-inflammatory effects, which involve reducing the production of pro-inflammatory cytokines

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of chemical compounds

Eigenschaften

IUPAC Name |

3-thiophen-3-ylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-7(2-4-9)8-3-5-10-6-8/h3,5-7,9H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKIVGOLWIEGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-3-yl)butan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2846801.png)

![2-Methyl-3-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2846807.png)

![2-[(1-Tert-butylpyrazol-4-YL)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2846808.png)

![(1-(4-fluorophenyl)cyclopropyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2846812.png)

![8-[((3Z,1E)-2-methyl-4-phenyl-1-azabuta-1,3-dienyl)amino]-3-methyl-7-prop-2-en yl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2846816.png)

![Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride](/img/structure/B2846822.png)